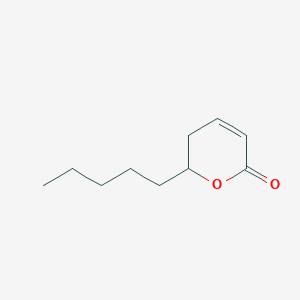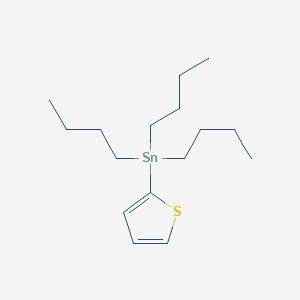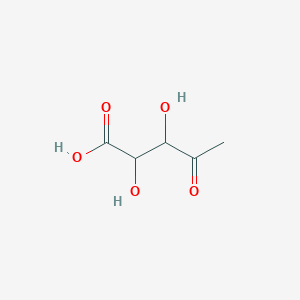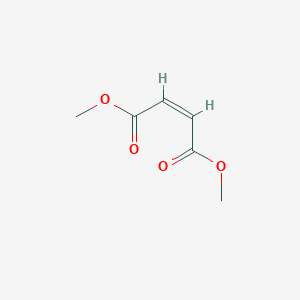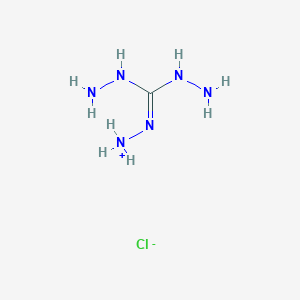
Isohomofolic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isohomofolic acid is a naturally occurring compound that is structurally similar to folic acid. It has been found to have several biochemical and physiological effects that make it a promising candidate for use in scientific research. In
作用機序
Isohomofolic acid acts as a cofactor for several enzymes involved in folate metabolism. It is converted into tetrahydrofolate, which is a coenzyme that is required for the synthesis of DNA, RNA, and other important molecules. Iso-homofolic acid has been found to bind more tightly to some folate-dependent enzymes than folic acid, making it a useful tool for studying the mechanism of action of these enzymes.
生化学的および生理学的効果
Isohomofolic acid has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the risk of neural tube defects in animal models. Additionally, iso-homofolic acid has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using iso-homofolic acid in lab experiments is that it can be used as a tool for studying the mechanism of action of folate-dependent enzymes. It is also useful for studying the effects of folate deficiency on cellular processes. However, one limitation of using iso-homofolic acid is that it is not as widely available as folic acid, which can make it more difficult to use in some experiments.
将来の方向性
There are several future directions for research on iso-homofolic acid. One area of interest is its potential use in cancer treatment. Researchers are studying the anti-tumor properties of iso-homofolic acid and exploring its potential as a chemotherapy agent. Additionally, iso-homofolic acid is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Finally, researchers are interested in exploring the role of iso-homofolic acid in neural tube development and its potential use in preventing neural tube defects.
合成法
Isohomofolic acid can be synthesized from pteridine, p-aminobenzoic acid, and glutamic acid. The synthesis process involves several steps, including the formation of a glutamic acid amide intermediate, which is then condensed with pteridine and p-aminobenzoic acid. The final product is purified using chromatography techniques.
科学的研究の応用
Isohomofolic acid has been found to have several applications in scientific research. It can be used as a substrate for enzymes that are involved in folate metabolism. It has also been used as a tool for studying the mechanism of action of folate-dependent enzymes. Additionally, iso-homofolic acid has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
特性
CAS番号 |
24960-28-9 |
|---|---|
製品名 |
Isohomofolic acid |
分子式 |
C20H21N7O6 |
分子量 |
455.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)8-22-7-10-1-3-11(4-2-10)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t13-/m0/s1 |
InChIキー |
GBNHJINZQOWTDD-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
正規SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
同義語 |
N-[α-[[(2-Amino-4-hydroxy-6-pteridinyl)methyl]amino]-p-toluoyl]-L-glutamic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



